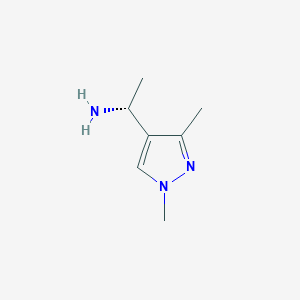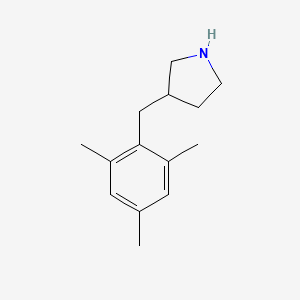
(R)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine is a chiral amine compound featuring a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via reductive amination, where the pyrazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine: The racemic mixture of the compound.
Uniqueness
®-1-(1,3-Dimethyl-1h-pyrazol-4-yl)ethan-1-amine is unique due to its chiral nature, which can result in specific interactions with biological targets, leading to distinct pharmacological properties compared to its enantiomer or racemic mixture.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
(1R)-1-(1,3-dimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-5(8)7-4-10(3)9-6(7)2/h4-5H,8H2,1-3H3/t5-/m1/s1 |
InChI Key |
ZHCIXQMRFVTGGF-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=NN(C=C1[C@@H](C)N)C |
Canonical SMILES |
CC1=NN(C=C1C(C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![8-bromo-10-methyl-1H,3H,4H-thiopyrano[4,3-b]quinoline](/img/structure/B13592581.png)
